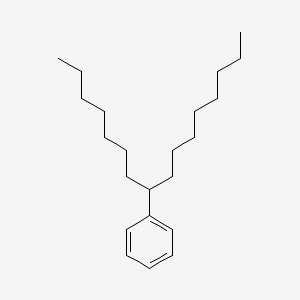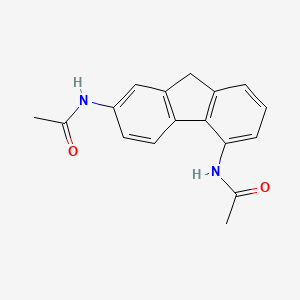
Acetamide, N,N'-fluoren-2,5-ylenebis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDENNFLUOREN25YLENEBIS: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of acetamide groups attached to a fluorene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDENNFLUOREN25YLENEBIS typically involves the acylation of fluorene derivatives with acetamide. One common method is the Friedel-Crafts acylation reaction, where fluorene is reacted with acetamide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of ACETAMIDENNFLUOREN25YLENEBIS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or distillation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: ACETAMIDENNFLUOREN25YLENEBIS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide groups to amines.
Substitution: The aromatic rings in the fluorene backbone can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ACETAMIDENNFLUOREN25YLENEBIS is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, the compound is utilized as a fluorescent probe due to its ability to emit fluorescence under specific conditions. This property is exploited in imaging and diagnostic applications .
Medicine: Its derivatives are being studied for their pharmacological properties .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of ACETAMIDENNFLUOREN25YLENEBIS involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. This interaction is mediated by the acetamide groups, which can form hydrogen bonds with target molecules. The fluorene backbone provides structural stability and facilitates the compound’s integration into biological systems .
Comparación Con Compuestos Similares
- N,N’-Diacetyl-9H-fluorene-2,7-diamine
- N,N’-Diacetyl-9H-fluorene-2,5-diamine
- N,N’-Diacetyl-9H-fluorene-3,6-diamine
Uniqueness: ACETAMIDENNFLUOREN25YLENEBIS stands out due to its specific substitution pattern on the fluorene backbone. This unique structure imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs .
Propiedades
Número CAS |
22750-65-8 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
N-(5-acetamido-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-10(20)18-14-6-7-15-13(9-14)8-12-4-3-5-16(17(12)15)19-11(2)21/h3-7,9H,8H2,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
ZMJJQORILPSTPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



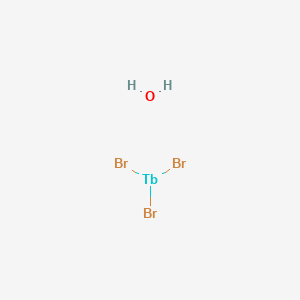
![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
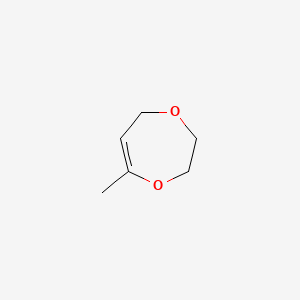
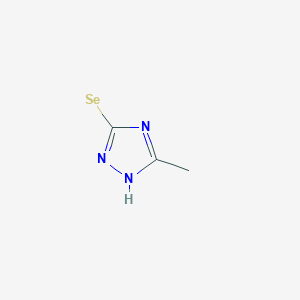
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
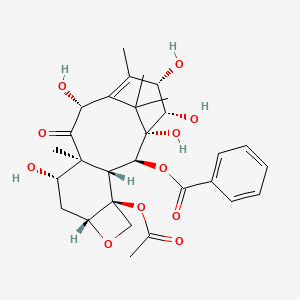
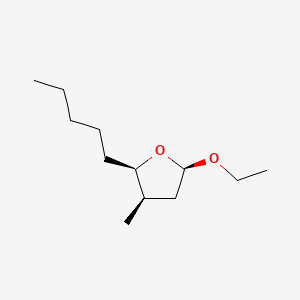
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
